molecular formula C24H39NO5 B10767064 methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate

methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate

Cat. No.: B10767064
M. Wt: 421.6 g/mol
InChI Key: STIYTIWKJAUJKK-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for U-46619 Glycine methyl ester are not widely documented.
    • it is typically synthesized through chemical modifications of U-46619, involving esterification at the C-1 position with glycine and methylation of the carboxylic acid group.
  • Chemical Reactions Analysis

    • U-46619 Glycine methyl ester may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would include derivatives of U-46619 with altered functional groups.
  • Scientific Research Applications

    • U-46619 Glycine methyl ester’s applications span several fields:

        Cardiovascular Research: Studying platelet aggregation, vascular smooth muscle contraction, and related processes.

        Pharmacology: Investigating its effects on TP receptors and arachidonic acid metabolism.

        Drug Development: Assessing its potential as a lipophilic prodrug form of U-46619.

        Enzyme Inhibition Studies: Exploring its impact on enzymes involved in the metabolic pathway.

  • Mechanism of Action

    • U-46619 Glycine methyl ester likely exerts its effects through TP receptors.
    • Molecular targets include platelets, vascular smooth muscle cells, and other relevant tissues.
    • The exact pathways involved remain an area of ongoing research.
  • Comparison with Similar Compounds

    • Unfortunately, there are no published reports on the biological activity of U-46619 Glycine methyl ester.
    • Comparing it with other similar compounds would require further investigation.

    Properties

    Molecular Formula

    C24H39NO5

    Molecular Weight

    421.6 g/mol

    IUPAC Name

    methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate

    InChI

    InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27)

    InChI Key

    STIYTIWKJAUJKK-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCC(=O)OC)CO2)O

    Origin of Product

    United States

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